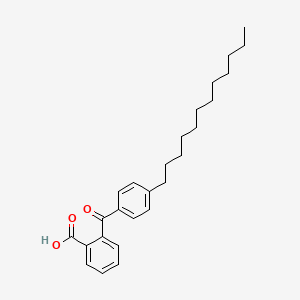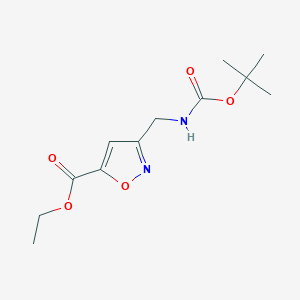
3-(Benzyloxycarbonylamino-methyl)-isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate typically involves multiple steps. One common method starts with the reduction of N-Boc protected amino acids to form N-Boc amino alcohols. These alcohols are then oxidized to the corresponding aldehydes, which are subsequently treated with hydroxylamine under mildly basic conditions to form oximes. The oximes undergo cyclization to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and scalable reactions, can be applied to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under acidic conditions to reveal the active amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminomethylisoxazole-5-carboxylate: Lacks the tert-butoxycarbonyl protecting group.
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate is unique due to the presence of the tert-butoxycarbonyl protecting group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C12H18N2O5 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O5/c1-5-17-10(15)9-6-8(14-19-9)7-13-11(16)18-12(2,3)4/h6H,5,7H2,1-4H3,(H,13,16) |
InChI-Schlüssel |
NWORFAIQSDGHFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NO1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)
![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)
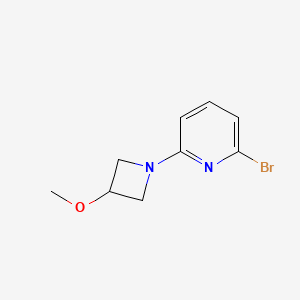
![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)

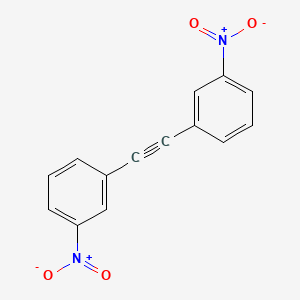



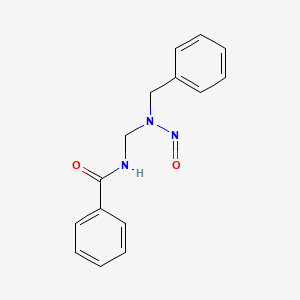

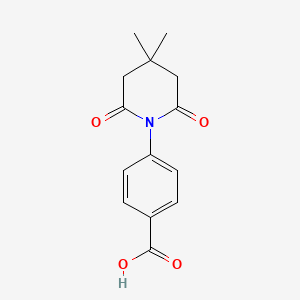
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
